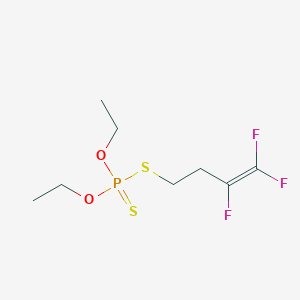
Diethoxy-sulfanylidene-(3,4,4-trifluorobut-3-enylsulfanyl)-lambda5-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethoxy-sulfanylidene-(3,4,4-trifluorobut-3-enylsulfanyl)-lambda5-phosphane, also known as DTTP, is a novel compound that has been studied for its potential applications in scientific research. This molecule is a member of the organophosphorus family and has been shown to exhibit unique biochemical and physiological effects. In
Mechanism of Action
Diethoxy-sulfanylidene-(3,4,4-trifluorobut-3-enylsulfanyl)-lambda5-phosphane inhibits acetylcholinesterase by binding to the active site of the enzyme. This binding prevents the breakdown of acetylcholine, leading to an increase in its concentration in the synaptic cleft. Diethoxy-sulfanylidene-(3,4,4-trifluorobut-3-enylsulfanyl)-lambda5-phosphane also exhibits antioxidant properties by scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects:
Diethoxy-sulfanylidene-(3,4,4-trifluorobut-3-enylsulfanyl)-lambda5-phosphane has been shown to exhibit inhibitory effects on acetylcholinesterase, leading to an increase in the concentration of acetylcholine in the synaptic cleft. This increase in acetylcholine concentration can lead to improved cognitive function and memory. Diethoxy-sulfanylidene-(3,4,4-trifluorobut-3-enylsulfanyl)-lambda5-phosphane also exhibits antioxidant properties, which can be beneficial in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One advantage of using Diethoxy-sulfanylidene-(3,4,4-trifluorobut-3-enylsulfanyl)-lambda5-phosphane in lab experiments is its ability to inhibit acetylcholinesterase, which can be useful in studying the role of this enzyme in various physiological processes. Diethoxy-sulfanylidene-(3,4,4-trifluorobut-3-enylsulfanyl)-lambda5-phosphane also exhibits antioxidant properties, which can be useful in studying oxidative stress-related diseases. However, one limitation of using Diethoxy-sulfanylidene-(3,4,4-trifluorobut-3-enylsulfanyl)-lambda5-phosphane in lab experiments is its potential toxicity, which can be harmful to cells and tissues.
Future Directions
1. Investigating the potential therapeutic applications of Diethoxy-sulfanylidene-(3,4,4-trifluorobut-3-enylsulfanyl)-lambda5-phosphane in the treatment of oxidative stress-related diseases.
2. Studying the effect of Diethoxy-sulfanylidene-(3,4,4-trifluorobut-3-enylsulfanyl)-lambda5-phosphane on other enzymes involved in neurotransmitter metabolism.
3. Exploring the potential of Diethoxy-sulfanylidene-(3,4,4-trifluorobut-3-enylsulfanyl)-lambda5-phosphane as a neuroprotective agent.
4. Investigating the potential of Diethoxy-sulfanylidene-(3,4,4-trifluorobut-3-enylsulfanyl)-lambda5-phosphane as an insecticide or pesticide.
5. Studying the pharmacokinetics and pharmacodynamics of Diethoxy-sulfanylidene-(3,4,4-trifluorobut-3-enylsulfanyl)-lambda5-phosphane in animal models.
In conclusion, Diethoxy-sulfanylidene-(3,4,4-trifluorobut-3-enylsulfanyl)-lambda5-phosphane is a novel compound that has been studied for its potential applications in scientific research. It exhibits inhibitory effects on acetylcholinesterase and antioxidant properties, which can be beneficial in the treatment of various diseases. However, further research is needed to fully understand the potential of Diethoxy-sulfanylidene-(3,4,4-trifluorobut-3-enylsulfanyl)-lambda5-phosphane in various fields of study.
Synthesis Methods
Diethoxy-sulfanylidene-(3,4,4-trifluorobut-3-enylsulfanyl)-lambda5-phosphane can be synthesized using a three-step process involving the reaction of 3,4,4-trifluorobut-3-enylsulfanyl chloride with sodium diethoxy-sulfanylidene-dithiocarbonate, followed by the reaction of the resulting intermediate with triethyl phosphite. The final product is obtained by treating the intermediate with aqueous hydrochloric acid.
Scientific Research Applications
Diethoxy-sulfanylidene-(3,4,4-trifluorobut-3-enylsulfanyl)-lambda5-phosphane has been studied for its potential applications in scientific research, specifically in the field of biochemistry. It has been shown to exhibit inhibitory effects on acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. This inhibition can lead to a decrease in the breakdown of acetylcholine, resulting in an increase in the concentration of this neurotransmitter in the synaptic cleft. Diethoxy-sulfanylidene-(3,4,4-trifluorobut-3-enylsulfanyl)-lambda5-phosphane has also been shown to exhibit antioxidant properties, which can be beneficial in the treatment of oxidative stress-related diseases.
properties
CAS RN |
16500-53-1 |
|---|---|
Product Name |
Diethoxy-sulfanylidene-(3,4,4-trifluorobut-3-enylsulfanyl)-lambda5-phosphane |
Molecular Formula |
C8H14F3O2PS2 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
diethoxy-sulfanylidene-(3,4,4-trifluorobut-3-enylsulfanyl)-λ5-phosphane |
InChI |
InChI=1S/C8H14F3O2PS2/c1-3-12-14(15,13-4-2)16-6-5-7(9)8(10)11/h3-6H2,1-2H3 |
InChI Key |
VAUITHCZHJRWOA-UHFFFAOYSA-N |
SMILES |
CCOP(=S)(OCC)SCCC(=C(F)F)F |
Canonical SMILES |
CCOP(=S)(OCC)SCC=C(C(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




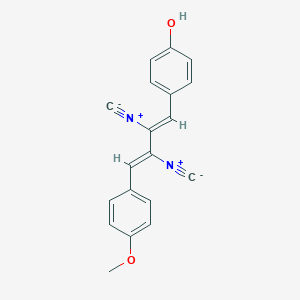


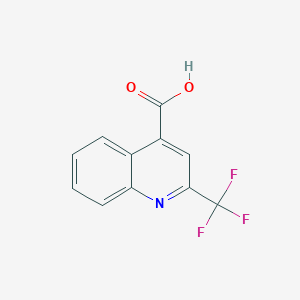


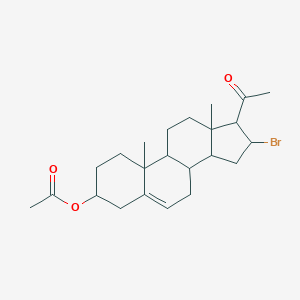
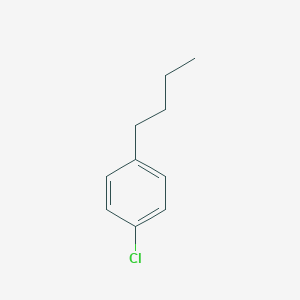

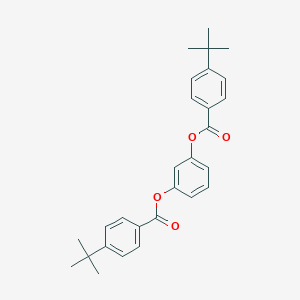
![Bis[2-(trimethylsilyloxy)ethyl] Ether](/img/structure/B102230.png)

![[1,2-Bis(diphenylphosphino)ethane]dichlorocobalt(II)](/img/structure/B102234.png)